molecular formula C13H22O B14869457 7-(Tert-butyl)spiro[3.5]nonan-1-one

7-(Tert-butyl)spiro[3.5]nonan-1-one

Cat. No.: B14869457
M. Wt: 194.31 g/mol
InChI Key: LSKGCCACLKGXGW-UHFFFAOYSA-N
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Description

7-(Tert-butyl)spiro[3.5]nonan-1-one is a bicyclic ketone featuring a spiro junction connecting a three-membered and a five-membered ring. The tert-butyl substituent at the C7 position imparts steric bulk and hydrophobicity, influencing its physicochemical and functional properties. This compound is of interest in organic synthesis, pharmaceuticals, and materials science due to its rigid spiro framework and tunable reactivity .

Properties

Molecular Formula

C13H22O

Molecular Weight

194.31 g/mol

IUPAC Name

7-tert-butylspiro[3.5]nonan-3-one

InChI

InChI=1S/C13H22O/c1-12(2,3)10-4-7-13(8-5-10)9-6-11(13)14/h10H,4-9H2,1-3H3

InChI Key

LSKGCCACLKGXGW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC2(CC1)CCC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(tert-butyl)spiro[3.5]nonan-1-one typically involves the formation of the spirocyclic ring system followed by the introduction of the tert-butyl group. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic core. The tert-butyl group can then be introduced through alkylation reactions using tert-butyl halides in the presence of a strong base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

7-(Tert-butyl)spiro[3.5]nonan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, sulfonates, and other nucleophiles in the presence of a strong base.

Major Products

The major products formed from these reactions include alcohols, carboxylic acids, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

7-(Tert-butyl)spiro[3.5]nonan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds and as a model compound in studies of spirocyclic chemistry.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and as a potential lead compound in drug discovery.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a scaffold for designing new pharmaceuticals.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which 7-(tert-butyl)spiro[3.5]nonan-1-one exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The spirocyclic structure can provide stability and specificity in binding interactions, making it a valuable tool in drug design and other applications.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Structural Features

The tert-butyl group at C7 distinguishes this compound from other spiro[3.5]nonan-1-one derivatives. Key structural analogs include:

  • spiro[3.5]nonan-1-one (CAS 29800-45-1): The parent compound without substituents, molecular formula C₉H₁₄O .
  • tert-Butyl 7-azaspiro[3.5]nonan-2-ylcarbamate (CAS 147611-03-8): Contains a nitrogen atom in the spiro ring and a carbamate group, molecular formula C₁₃H₂₄N₂O₂ .
  • 3-((tert-Butyldimethylsilyl)oxy)spiro[3.5]nonan-1-one: Features a silyl ether substituent, molecular formula C₁₇H₃₂O₂Si .
Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight Key Substituents logP<sup>a</sup> Solubility (Organic)
7-(Tert-butyl)spiro[3.5]nonan-1-one C₁₃H₂₂O 194.32 Tert-butyl at C7 ~3.5 High
spiro[3.5]nonan-1-one C₉H₁₄O 138.21 None ~2.1 Moderate
tert-Butyl 7-azaspiro[3.5]nonan-2-ylcarbamate C₁₃H₂₄N₂O₂ 240.34 Azaspiro, carbamate 2.35 Moderate
3-((tBDMS)oxy)spiro[3.5]nonan-1-one C₁₇H₃₂O₂Si 308.52 tBDMS-oxy N/A High

<sup>a</sup>logP values estimated or derived from analogous compounds .

Stability and Reactivity

  • Fragmentation Patterns: Spiro compounds like this compound may fragment at the spiro junction under mass spectrometry, similar to benzoxazine dimers (e.g., loss of substituents like ArN₂CO) .
  • Steric Effects : The tert-butyl group enhances steric shielding, reducing reactivity at the C7 position but improving thermal stability compared to n-hexyl-substituted analogs (e.g., spiro-C6-DMB) .

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